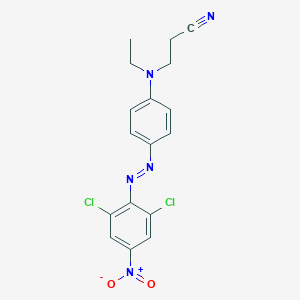

Disperse Orange 37

Overview

Description

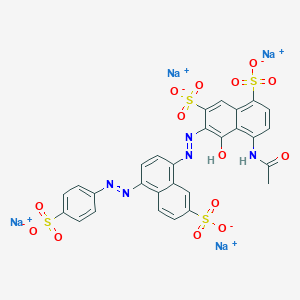

Disperse Orange 37: is a synthetic azo dye commonly used in the textile industry for dyeing synthetic fibers such as polyester and nylon. Its chemical name is 3-[4-(2,6-Dichloro-4-nitrophenylazo)-N-ethylanilino]propionitrile and it has the molecular formula C17H15Cl2N5O2 . This compound is known for its vibrant orange color and is part of a broader class of disperse dyes used for their excellent dyeing properties on hydrophobic fibers .

Mechanism of Action

Target of Action

Disperse Orange 37 is primarily used as a dye in the textile industry . Its primary targets are synthetic fibers, where it is used to impart color. The dye has a strong affinity for these fibers and can effectively bind to them, resulting in a stable and vibrant color .

Mode of Action

The mode of action of this compound involves the interaction of the dye with synthetic fibers. The dye molecules penetrate the fiber and bind to it, resulting in a change in the color of the fiber

Biochemical Pathways

It’s worth noting that some studies have been conducted to understand the potential mutagenic and carcinogenic effects of textile azo dye processing plant effluent, which includes dyes like this compound . These studies aim to understand how these compounds might interact with biological systems and potentially affect cellular processes.

Result of Action

The primary result of the action of this compound is the imparting of a vibrant orange color to synthetic fibers . On a molecular level, this involves the binding of the dye molecules to the fibers. Potential secondary effects, such as mutagenic or carcinogenic effects, are the subject of ongoing research .

Action Environment

The action of this compound is influenced by various environmental factors. The temperature, pH, and other conditions of the dyeing process can affect the efficacy of the dye and the stability of the color. Additionally, the type and condition of the fiber can also influence the action of the dye .

Preparation Methods

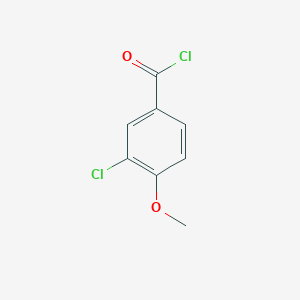

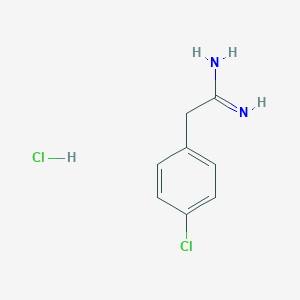

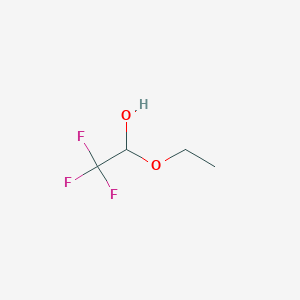

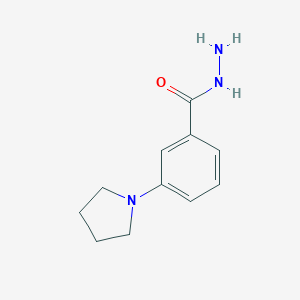

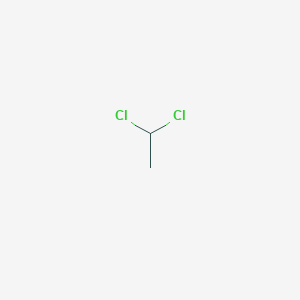

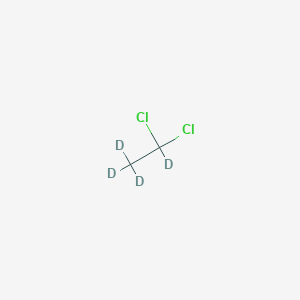

Synthetic Routes and Reaction Conditions: Disperse Orange 37 is synthesized through a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2,6-dichloro-4-nitroaniline in the presence of sodium nitrite and hydrochloric acid. The resulting diazonium salt is then coupled with N-ethyl-3-aminopropionitrile under alkaline conditions to form the final azo dye .

Industrial Production Methods: In industrial settings, the synthesis of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maintain the desired temperature and pH levels. The final product is then purified through recrystallization or filtration to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Disperse Orange 37 undergoes several types of chemical reactions, including:

Reduction: The azo group (-N=N-) can be reduced to form corresponding amines.

Oxidation: The compound can be oxidized, although this is less common.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Reduction: Sodium dithionite or zinc in acidic conditions.

Oxidation: Potassium permanganate or other strong oxidizing agents.

Substitution: Halogens or nitrating agents under controlled conditions.

Major Products Formed:

Reduction: Formation of and .

Oxidation: Formation of various oxidized derivatives depending on the conditions.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Disperse Orange 37 has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Disperse Orange 37 can be compared with other disperse dyes such as:

Disperse Orange 3: Similar in structure but lacks the dichloro and nitro groups, resulting in different dyeing properties.

Disperse Blue 1: A blue dye with a different azo structure, used for dyeing similar synthetic fibers.

Disperse Yellow 3: A yellow dye with a different azo structure, used for dyeing synthetic fibers.

Uniqueness: this compound is unique due to its specific chemical structure, which provides distinct dyeing properties such as high color strength and excellent fastness on synthetic fibers .

Properties

IUPAC Name |

3-[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-ethylanilino]propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15Cl2N5O2/c1-2-23(9-3-8-20)13-6-4-12(5-7-13)21-22-17-15(18)10-14(24(25)26)11-16(17)19/h4-7,10-11H,2-3,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHZRTXVUEZJYNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCC#N)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Cl2N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9044538 | |

| Record name | C.I. Disperse Orange 37 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13301-61-6, 12223-33-5 | |

| Record name | Disperse Orange 37 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13301-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Disperse Orange 37 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013301616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanenitrile, 3-[[4-[2-(2,6-dichloro-4-nitrophenyl)diazenyl]phenyl]ethylamino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Disperse Orange 37 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[[4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]ethylamino]propiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.009 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Propanenitrile, 3-[[4-[2-(2,6-dichloro-4-nitrophenyl)diazenyl]phenyl]ethylamino] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISPERSE ORANGE 37 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F0AEY2096I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Disperse Orange 37's molecular packing affect its photostability in glassy materials?

A1: Research indicates a strong correlation between the molecular packing of this compound in glassy materials and its photostability. When deposited using physical vapor deposition at specific substrate temperatures, DO37 forms denser glasses with up to 1.3% higher density compared to liquid-cooled glasses [, ]. This increased density significantly enhances photostability, with a remarkable 50-fold improvement observed in some cases []. This suggests that denser packing restricts molecular movement, hindering the photoisomerization process responsible for degradation and enhancing the dye's lifespan in these materials.

Q2: What are the environmental concerns associated with this compound?

A2: this compound, commonly used in textile dyeing, raises environmental concerns due to its presence in industrial wastewater [, , ]. Studies have detected DO37 in river sediments downstream from textile plants, indicating its persistence in the environment []. Additionally, chlorination of water containing DO37, a common disinfection process in water treatment plants, can lead to the formation of mutagenic byproducts []. These findings highlight the importance of monitoring DO37 levels in water sources and exploring effective treatment methods to minimize its ecological impact.

Q3: Can you provide the molecular formula, weight, and spectroscopic data for this compound?

A3: While the provided research papers focus on the material properties and environmental impact of this compound, they don't explicitly state its molecular formula, weight, or detailed spectroscopic data. To obtain this information, consult chemical databases like PubChem or ChemSpider.

Q4: How can resonant soft X-ray scattering (RSoXS) contribute to our understanding of this compound in multi-component systems?

A4: RSoXS proves valuable in analyzing the phase separation behavior of this compound in multi-component systems, particularly when co-deposited with other molecules like TPD []. This technique, coupled with AFM and PiFM, helps determine the domain size, spacing, and composition of distinct phases within the blend. Importantly, RSoXS can detect subtle length scales of phase separation that may not be apparent through AFM alone []. This deeper understanding of phase behavior is crucial for optimizing the performance of DO37 in applications like organic electronics and optoelectronic devices.

Q5: Has this compound been linked to allergic reactions?

A5: While not a primary focus of the provided papers, one study mentions this compound as a potential allergen in textiles []. Disperse dyes, in general, are recognized contact allergens, and their presence in textiles raises concerns about potential skin sensitization and allergic contact dermatitis. While more research is needed to specifically address DO37's allergenic potential, its classification as a disperse dye warrants caution regarding its use in materials that come into contact with skin.

Q6: How does the substrate temperature during vapor deposition affect the morphology of films containing this compound?

A6: The substrate temperature plays a critical role in determining the morphology of vapor-deposited films containing DO37. Research has shown that higher substrate temperatures lead to larger and more compositionally pure domains of DO37 within a co-deposited system []. This temperature dependence highlights the possibility of tuning the film morphology and, consequently, its properties by carefully controlling the deposition conditions.

Q7: What analytical methods are used to detect and quantify this compound in environmental and material samples?

A7: Several analytical techniques are employed to detect and quantify this compound in various matrices. High-performance liquid chromatography (HPLC) coupled with a diode array detector (DAD) is used to identify and quantify DO37 in water samples []. For complex mixtures like ecological textiles, a more advanced technique like high-performance liquid chromatography coupled with linear ion trap/orbitrap high-resolution mass spectrometry (HPLC-LTQ/Orbitrap MS) provides higher selectivity and sensitivity for accurate identification and quantification []. Thin-layer chromatography (TLC) offers a simpler approach for detecting DO37 in environmental samples like sediments []. The choice of method depends on the sample type, the complexity of the matrix, and the desired level of sensitivity and specificity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-methylhept-5-enamide](/img/structure/B41115.png)

![[3-acetyloxy-5-[(E)-2-(4-acetyloxyphenyl)ethenyl]phenyl] 4-oxopentanoate](/img/structure/B41120.png)